1,7-dibenzyl-8-bromo-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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Description
Scientific Research Applications
Brominated Purine Derivatives Synthesis and Applications
Brominated purine derivatives, such as 1,7-dibenzyl-8-bromo-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione, are synthesized through complex chemical reactions that often involve nucleoside bases and brominated compounds. A study by Ma et al. (2007) on bromophenols coupled with nucleoside base derivatives from the red alga Rhodomela confervoides highlights the diversity of brominated compounds, potentially including brominated purine derivatives, offering a glimpse into the synthesis and natural occurrence of such compounds (Ma et al., 2007).
Protective Groups in Purine Synthesis
The synthesis of brominated purine derivatives, particularly those with specific substitutions, often requires the use of protective groups to prevent unwanted reactions at active sites. Khaliullin and Shabalina (2020) discussed the use of thietanyl protection in the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones, which is closely related to the structure of interest. This study sheds light on the complexities and methodologies in the synthesis of brominated purine derivatives, illustrating the nuanced approaches required to achieve specific molecular architectures (Khaliullin & Shabalina, 2020).
Potential Biological Activities
Although direct applications of this compound in scientific research are not detailed in the available literature, studies on similar brominated purine derivatives provide insights into their potential biological activities. The research on various brominated and benzyl-substituted purine derivatives often explores their roles as enzyme inhibitors or their potential in medicinal chemistry, as seen in the study of dipeptidyl peptidase IV (DPP-IV) inhibitors by Mo et al. (2015), indicating a possible area of application for similar compounds (Mo et al., 2015).
properties
IUPAC Name |
1,7-dibenzyl-8-bromo-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN4O2/c1-23-17-16(24(19(21)22-17)12-14-8-4-2-5-9-14)18(26)25(20(23)27)13-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQTWHPROPDCOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3)N(C(=N2)Br)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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